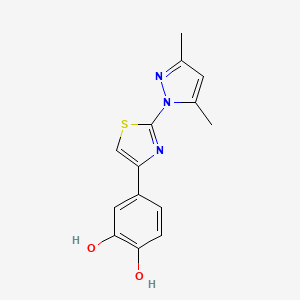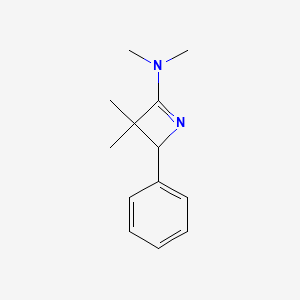![molecular formula C13H27NOS B14448992 4-[(Octylsulfanyl)methyl]morpholine CAS No. 73477-67-5](/img/structure/B14448992.png)
4-[(Octylsulfanyl)methyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Octylsulfanyl)methyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a six-membered heterocyclic compound containing both nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Octylsulfanyl)methyl]morpholine typically involves the reaction of morpholine with an octylsulfanyl methylating agent. One common method is the nucleophilic substitution reaction where morpholine reacts with octylsulfanyl methyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
4-[(Octylsulfanyl)methyl]morpholine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the octylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the octylsulfanyl group, yielding morpholine.
Substitution: The octylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Morpholine.
Substitution: Various substituted morpholine derivatives depending on the reagent used.
科学的研究の応用
4-[(Octylsulfanyl)methyl]morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is utilized in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
作用機序
The mechanism of action of 4-[(Octylsulfanyl)methyl]morpholine involves its interaction with specific molecular targets. The octylsulfanyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.
類似化合物との比較
Similar Compounds
4-Methylmorpholine: A simpler morpholine derivative without the octylsulfanyl group.
4-(Butylsulfanyl)methylmorpholine: A similar compound with a shorter alkyl chain.
4-(Phenylsulfanyl)methylmorpholine: A compound with a phenyl group instead of an octyl group.
Uniqueness
4-[(Octylsulfanyl)methyl]morpholine is unique due to the presence of the long octylsulfanyl chain, which imparts distinct physicochemical properties. This makes it more lipophilic and potentially more effective in penetrating biological membranes compared to its shorter-chain or unsubstituted counterparts. Its unique structure also allows for diverse chemical modifications, making it a versatile compound for various applications.
特性
CAS番号 |
73477-67-5 |
|---|---|
分子式 |
C13H27NOS |
分子量 |
245.43 g/mol |
IUPAC名 |
4-(octylsulfanylmethyl)morpholine |
InChI |
InChI=1S/C13H27NOS/c1-2-3-4-5-6-7-12-16-13-14-8-10-15-11-9-14/h2-13H2,1H3 |
InChIキー |
SIPUYYXEYJHGEW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCSCN1CCOCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


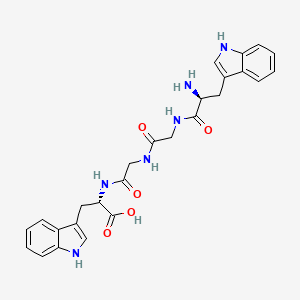
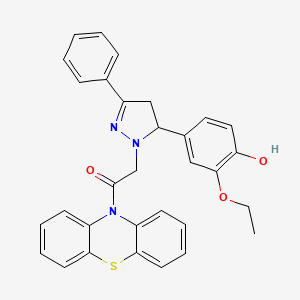
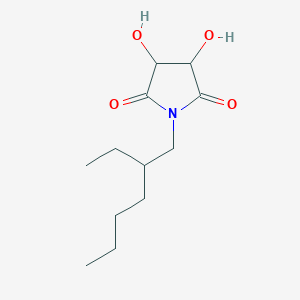
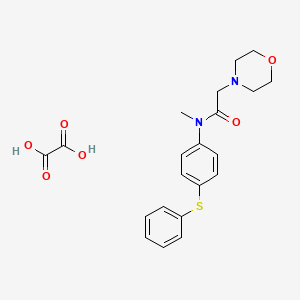
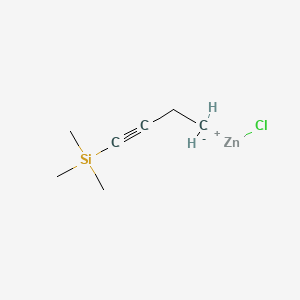

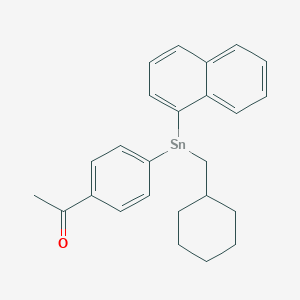

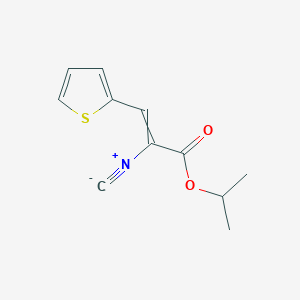
![4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate](/img/structure/B14448987.png)
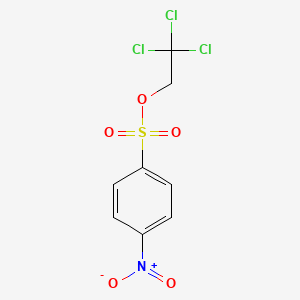
![[3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B14448997.png)
